tert-butyl N-(3-chloro-2-fluorophenyl)carbamate
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Overview
Description
tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate: is a chemical compound with the molecular formula C11H13ClFNO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 3-chloro-2-fluoroaniline: One common method involves the reaction of 3-chloro-2-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
Alternative Method: Another method involves the reaction of 3-chloro-2-fluorobenzoic acid with diphenylphosphoryl azide (DPPA) and DIPEA in a mixture of tert-butanol and toluene.
Industrial Production Methods: While specific industrial production methods for tert-butyl N-(3-chloro-2-fluorophenyl)carbamate are not widely documented, the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported in the literature.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products:
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly as a building block for designing molecules with biological activity.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chloro-2-fluorophenyl)carbamate is not extensively documented. as a carbamate derivative, it may interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function .
Comparison with Similar Compounds
tert-Butyl N-(3-bromo-2-fluorophenyl)carbamate: Similar in structure but with a bromine atom instead of chlorine.
tert-Butyl N-(3-chloro-2-methylphenyl)carbamate: Similar but with a methyl group instead of fluorine.
Uniqueness:
Properties
IUPAC Name |
tert-butyl N-(3-chloro-2-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPOWMWDIHORPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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